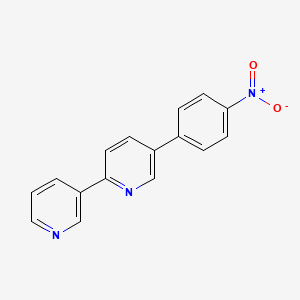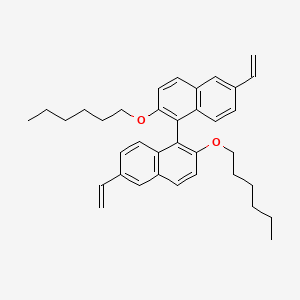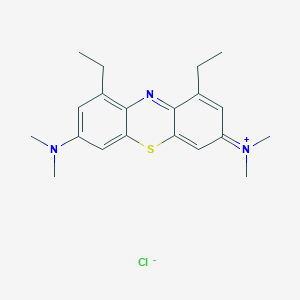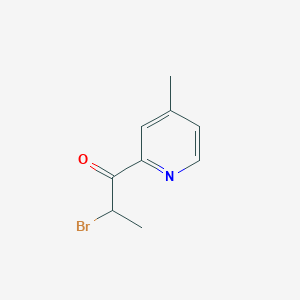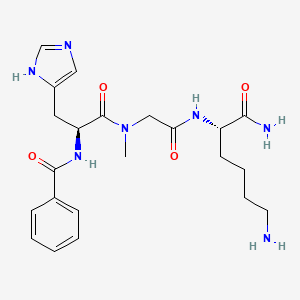
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide: is a synthetic peptide compound with a complex structure It is composed of several amino acids, including histidine, glycine, and lysine, each contributing to its unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides or other coupling agents. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, potentially altering the compound’s properties.
Reduction: Reduction reactions can target specific functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized histidine derivatives, while substitution reactions can introduce new functional groups, creating modified peptides.
Applications De Recherche Scientifique
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but it often includes interactions with proteins and nucleic acids, influencing cellular processes.
Comparaison Avec Des Composés Similaires
N-Benzoyl-L-histidyl-L-lysine: Shares structural similarities but lacks the methylglycyl component.
N-Benzoyl-L-histidyl-N-methylglycyl-L-alaninamide: Similar structure with alanine instead of lysine.
N-Benzoyl-L-histidyl-N-methylglycyl-L-argininamide: Contains arginine instead of lysine.
Uniqueness: N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
647865-26-7 |
|---|---|
Formule moléculaire |
C22H31N7O4 |
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
N-[(2S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]-methylamino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C22H31N7O4/c1-29(13-19(30)27-17(20(24)31)9-5-6-10-23)22(33)18(11-16-12-25-14-26-16)28-21(32)15-7-3-2-4-8-15/h2-4,7-8,12,14,17-18H,5-6,9-11,13,23H2,1H3,(H2,24,31)(H,25,26)(H,27,30)(H,28,32)/t17-,18-/m0/s1 |
Clé InChI |
HLUTZFZOINLHKR-ROUUACIJSA-N |
SMILES isomérique |
CN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CC1=CN=CN1)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CN(CC(=O)NC(CCCCN)C(=O)N)C(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


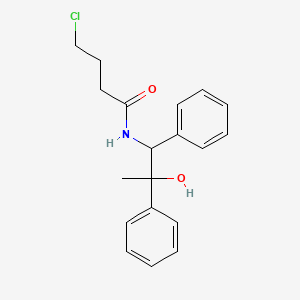
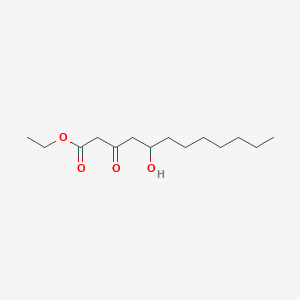
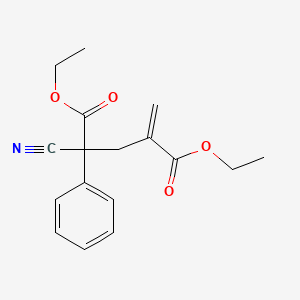

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
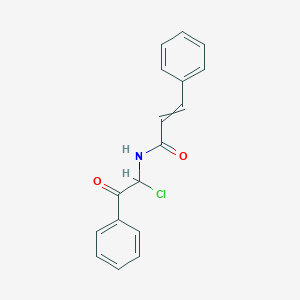
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
